1H-Imidazole-5-carboxaldehyde, 2-(methoxymethyl)-
Description
1H-Imidazole-5-carboxaldehyde, 2-(methoxymethyl)- is a substituted imidazole derivative featuring a carboxaldehyde group at position 5 and a methoxymethyl group at position 2 of the heterocyclic ring.
Properties
IUPAC Name |
2-(methoxymethyl)-1H-imidazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-4-6-7-2-5(3-9)8-6/h2-3H,4H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBENGHTZHWANSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101244735 | |
| Record name | 2-(Methoxymethyl)-1H-imidazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101244735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68282-56-4 | |
| Record name | 2-(Methoxymethyl)-1H-imidazole-5-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68282-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methoxymethyl)-1H-imidazole-5-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101244735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1H-Imidazole-5-carboxaldehyde, 2-(methoxymethyl)- is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and includes a methoxymethyl group that contributes to its biological activity. The imidazole ring is significant due to its ability to participate in various biochemical interactions.
Biological Activities
1H-Imidazole-5-carboxaldehyde derivatives have been associated with several pharmacological activities, including:
- Antimicrobial Activity : Compounds containing imidazole rings exhibit broad-spectrum antimicrobial properties. Studies have shown that derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Research indicates that imidazole derivatives can act as inhibitors of heme oxygenase-1 (HO-1), an enzyme often overexpressed in tumors. Inhibition of HO-1 has been linked to improved cancer treatment outcomes .
- Anti-inflammatory Effects : Imidazole compounds have demonstrated potential in reducing inflammation, making them candidates for treating inflammatory diseases .
The biological activity of 1H-Imidazole-5-carboxaldehyde, 2-(methoxymethyl)- can be attributed to its ability to interact with various biological targets:
- HO-1 Inhibition : The compound may inhibit HO-1 by coordinating with the iron (II) in the enzyme's heme group, disrupting its catalytic function. This interaction is crucial for its anticancer effects .
- Electrophilic and Nucleophilic Reactions : The imidazole ring can undergo both electrophilic and nucleophilic attacks, which enhances its reactivity and potential for forming bioactive metabolites .
Case Studies and Research Findings
Several studies have highlighted the biological potential of imidazole derivatives:
-
Antimicrobial Study : A study evaluating various imidazole derivatives showed that certain compounds exhibited significant antibacterial activity against multiple strains, with zones of inhibition ranging from 11 mm to 28 mm compared to standard antibiotics .
Compound Zone of Inhibition (mm) 5a 15 5b 11 5c 20 Streptomycin 28 - Cancer Research : In a fragment-based drug design approach, novel imidazole-based compounds were synthesized and tested for HO-1 inhibition. One compound showed an IC50 value of 1.03 μM, indicating strong inhibitory activity .
- Anti-inflammatory Activity : Imidazole derivatives were shown to modulate inflammatory pathways in vitro, suggesting their potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
1H-Imidazole-5-carboxaldehyde Derivatives
- Comparison: The bromine atom increases molecular weight (MW ≈ 215 g/mol) and introduces electron-withdrawing effects, contrasting with the electron-donating methoxymethyl group in the target compound.
Positional Isomers
- 1H-Imidazole-5-carboxaldehyde, 1-(methoxymethyl)- (CAS 160425-46-7, ):
- Substituents: Methoxymethyl at position 1, carboxaldehyde at position 5.
- Comparison: Position 1 substitution alters the imidazole’s basicity and electronic distribution. The 2-substituted isomer (target compound) may exhibit distinct reactivity in nucleophilic additions due to proximity to the aldehyde group .
Functional Group Replacements
Carboxaldehyde vs. Carboxylate Esters
Aldehyde vs. Carboxylic Acid
Electronic and Steric Effects
1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde (CAS 1359996-82-9, ):
5-(Methoxymethyl)-1H-imidazole (CAS 875155-13-8, ):
- Substituents: Methoxymethyl at position 5.
- Comparison: Position 5 substitution directs electronic effects away from the imidazole nitrogen, whereas position 2 substitution (target compound) may influence resonance stabilization of the ring .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1H-imidazole-5-carboxaldehyde derivatives, and how does the methoxymethyl group influence reaction pathways?
- Methodological Answer : The synthesis of imidazole-carboxaldehyde derivatives typically involves condensation reactions using glyoxal, formaldehyde, and amines under acidic or thermal conditions. The methoxymethyl group at the 2-position introduces steric and electronic effects, which may necessitate modified reaction conditions (e.g., lower temperatures or protected intermediates) to prevent premature oxidation or substitution. For example, methoxymethyl groups can stabilize intermediates through hydrogen bonding, as observed in related imidazole syntheses .
Q. How can researchers characterize the purity and structural integrity of 2-(methoxymethyl)-1H-imidazole-5-carboxaldehyde?
- Methodological Answer :
- NMR Spectroscopy : Analyze - and -NMR to confirm the presence of the methoxymethyl (-OCHO-) group (δ ~3.3–3.5 ppm for OCH, δ ~4.5–5.0 ppm for CH) and the aldehyde proton (δ ~9.5–10.0 ppm).
- HPLC/MS : Use reverse-phase HPLC coupled with mass spectrometry to assess purity and detect potential degradation products (e.g., oxidation of the aldehyde to carboxylic acid).
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended if crystallizable derivatives (e.g., hydrazones) can be prepared .
Q. What are the primary biological targets or activities reported for imidazole-5-carboxaldehyde derivatives?
- Methodological Answer : Imidazole-carboxaldehydes are often explored as enzyme inhibitors or intermediates in drug discovery. For example:
- Xanthine Oxidase Inhibition : Analogous compounds with methoxybenzyl substituents exhibit uric acid reduction via competitive inhibition, suggesting potential for gout therapeutics. Activity assays (e.g., spectrophotometric uric acid monitoring) are critical for validation .
- Antimicrobial Screening : Use microdilution assays against Gram-positive/negative bacteria and fungi to evaluate broad-spectrum activity. The aldehyde group may enhance membrane permeability .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) predict the reactivity and binding affinity of 2-(methoxymethyl)-1H-imidazole-5-carboxaldehyde?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The aldehyde group typically acts as an electrophilic center, while the methoxymethyl group may stabilize charge distribution.
- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., xanthine oxidase). Compare binding poses with known inhibitors to identify key residues (e.g., Arg880 in xanthine oxidase) .
Q. What strategies resolve contradictions in spectroscopic data for imidazole-carboxaldehyde derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in -NMR caused by similar chemical environments (e.g., imidazole ring protons vs. methoxymethyl protons).
- Isotopic Labeling : Synthesize -labeled methoxymethyl groups to track substitution patterns in complex reactions.
- Dynamic NMR Studies : Investigate conformational flexibility at variable temperatures if signal splitting suggests hindered rotation .
Q. What are the challenges in optimizing the stability of 2-(methoxymethyl)-1H-imidazole-5-carboxaldehyde under physiological conditions?
- Methodological Answer :
- pH-Dependent Degradation : The aldehyde group is prone to hydration or oxidation. Stability studies in buffers (pH 1–10) using UV-Vis or LC-MS can identify optimal storage conditions.
- Prodrug Design : Convert the aldehyde to a Schiff base or acetal derivative to enhance stability. Reversible hydrolysis in vivo can regenerate the active form .
Q. How can regioselective functionalization of the imidazole ring be achieved without compromising the methoxymethyl group?
- Methodological Answer :
- Protection/Deprotection : Use silyl ethers or trityl groups to protect the methoxymethyl moiety during halogenation or cross-coupling reactions (e.g., Suzuki-Miyaura).
- Microwave-Assisted Synthesis : Accelerate reaction rates to minimize side reactions (e.g., demethylation) under controlled thermal conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
